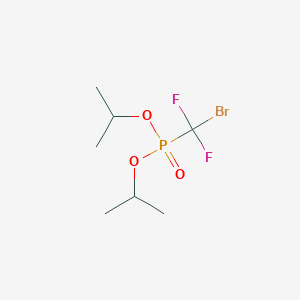
2-Cyclohexene-1-octanoic acid, 4-hexyl-5-((hexyloxy)carbonyl)-, hexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexene-1-octanoic acid, 4-hexyl-5-((hexyloxy)carbonyl)-, hexyl ester is a complex organic compound with the molecular formula C33H60O4 and a molecular weight of 520.8 g/mol . This compound is characterized by its cyclohexene ring structure, which is substituted with hexyl and hexyloxycarbonyl groups, making it a unique ester.
Preparation Methods
The synthesis of 2-Cyclohexene-1-octanoic acid, 4-hexyl-5-((hexyloxy)carbonyl)-, hexyl ester involves multiple steps. The primary synthetic route includes the esterification of 2-cyclohexene-1-octanoic acid with hexyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the cyclohexene ring to a cyclohexane ring.
Scientific Research Applications
2-Cyclohexene-1-octanoic acid, 4-hexyl-5-((hexyloxy)carbonyl)-, hexyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other cyclohexene derivatives and esters, such as:
- 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-
- 5-Carboxy-4-hexylcyclohex-2-ene-1-octanoic acid
Compared to these compounds, 2-Cyclohexene-1-octanoic acid, 4-hexyl-5-((hexyloxy)carbonyl)-, hexyl ester is unique due to its specific substitution pattern and ester functionality, which confer distinct chemical and biological properties .
Properties
CAS No. |
68541-09-3 |
|---|---|
Molecular Formula |
C33H60O4 |
Molecular Weight |
520.8 g/mol |
IUPAC Name |
hexyl 5-(8-hexoxy-8-oxooctyl)-2-hexylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C33H60O4/c1-4-7-10-17-22-30-25-24-29(28-31(30)33(35)37-27-20-12-9-6-3)21-16-14-13-15-18-23-32(34)36-26-19-11-8-5-2/h24-25,29-31H,4-23,26-28H2,1-3H3 |
InChI Key |
AHUNJRSFXWDEES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C=CC(CC1C(=O)OCCCCCC)CCCCCCCC(=O)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


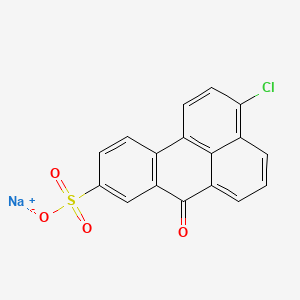
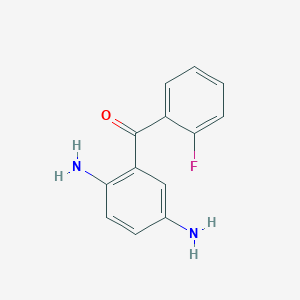

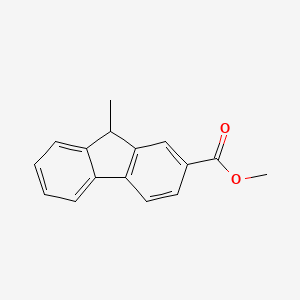
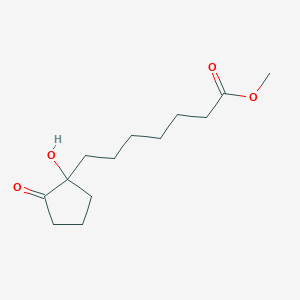
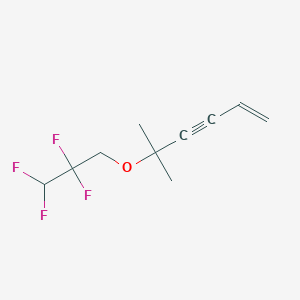
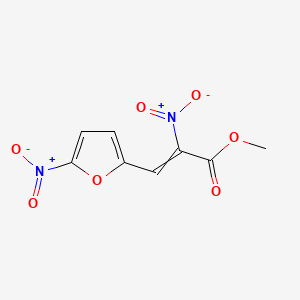
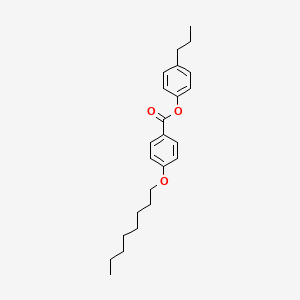
![N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide](/img/structure/B14475541.png)

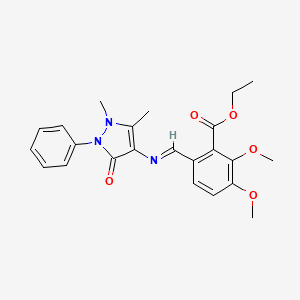
![[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate](/img/structure/B14475562.png)

